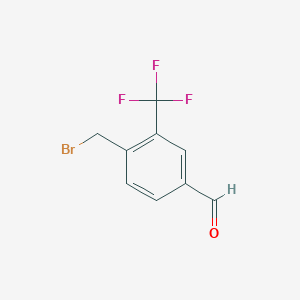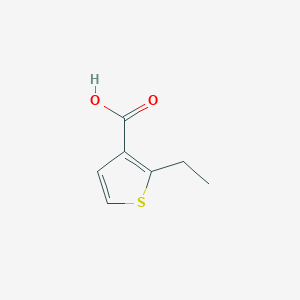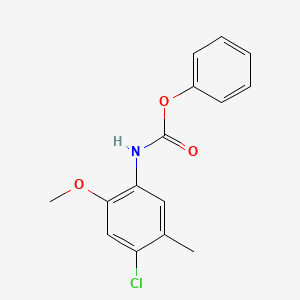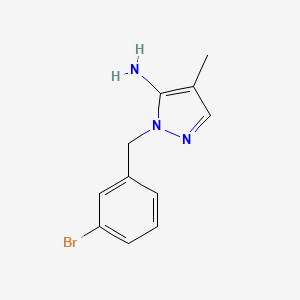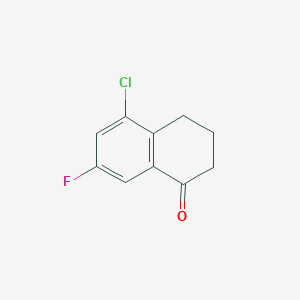
5-Chloro-7-fluoro-3,4-dihydronaphthalen-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-7-fluoro-3,4-dihydronaphthalen-1(2H)-one, also known as 5-CF3DHN, is an organic compound with a wide range of applications in scientific research. 5-CF3DHN is a compound of naphthalene, which is a hydrocarbon composed of two fused benzene rings. 5-CF3DHN has a unique chemical structure due to its chlorine and fluorine substituents, which give it unique properties that make it useful for a variety of scientific research applications.
科学研究应用
5-Chloro-7-fluoro-3,4-dihydronaphthalen-1(2H)-one has a wide range of applications in scientific research. It has been used as a model compound for studying the effects of halogen substituents on the properties of aromatic compounds. It has also been used in the synthesis of a variety of other organic compounds, such as diaryl ethers and diaryl sulfides. In addition, this compound has been used in the study of the photochemistry of naphthalene, as well as in the synthesis of new fluorescent dyes.
作用机制
The mechanism of action of 5-Chloro-7-fluoro-3,4-dihydronaphthalen-1(2H)-one is not yet fully understood. However, it is believed that the chlorine and fluorine substituents on the naphthalene ring system are responsible for the unique properties of this compound. The chlorine and fluorine substituents are believed to interact with the naphthalene ring system in such a way as to create a highly polar environment, which is believed to be responsible for the unique properties of this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that the chlorine and fluorine substituents on the naphthalene ring system are responsible for the unique properties of this compound, which may have potential applications in medicine.
实验室实验的优点和局限性
The advantages of using 5-Chloro-7-fluoro-3,4-dihydronaphthalen-1(2H)-one in lab experiments include its low cost, wide availability, and its unique chemical structure. The unique chemical structure of this compound makes it an ideal model compound for studying the effects of halogen substituents on the properties of aromatic compounds. Additionally, the low cost and wide availability of this compound make it an attractive option for use in scientific research.
The main limitation of using this compound in lab experiments is the lack of understanding of its mechanism of action. Additionally, the chlorine and fluorine substituents on the naphthalene ring system can be difficult to control and may interfere with other reactions.
未来方向
There are a number of potential future directions for the use of 5-Chloro-7-fluoro-3,4-dihydronaphthalen-1(2H)-one in scientific research. One potential future direction is the development of new fluorescent dyes based on the unique chemical structure of this compound. Additionally, further research into the mechanism of action of this compound could lead to the development of new pharmaceuticals or other medical applications. Finally, further research into the effects of halogen substituents on the properties of aromatic compounds could lead to the development of new materials with unique properties.
合成方法
5-Chloro-7-fluoro-3,4-dihydronaphthalen-1(2H)-one can be synthesized in a variety of ways. The most common method is a two-step reaction that begins with the reaction of 5-chloro-7-fluoro-3,4-dihydronaphthalene with a strong base such as sodium hydroxide. This reaction produces a sodium salt of this compound, which can then be reacted with an acid such as hydrochloric acid to produce this compound. Other methods of synthesis include the use of palladium catalysts, as well as the use of a Grignard reagent.
属性
IUPAC Name |
5-chloro-7-fluoro-3,4-dihydro-2H-naphthalen-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFO/c11-9-5-6(12)4-8-7(9)2-1-3-10(8)13/h4-5H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLBPEHNNPKLEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2Cl)F)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-benzyl-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2467753.png)
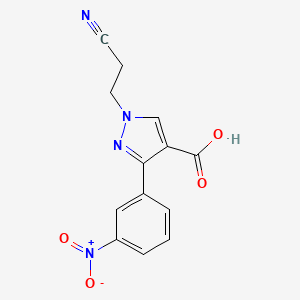
![N-(2-Methoxy-2-thiophen-3-ylethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2467756.png)
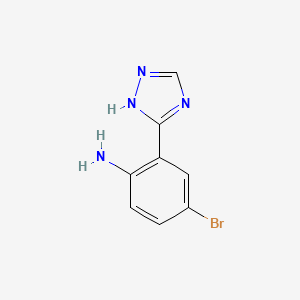

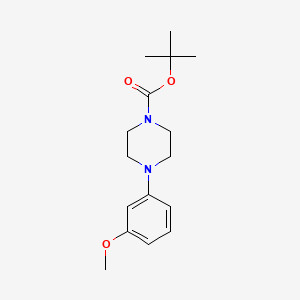
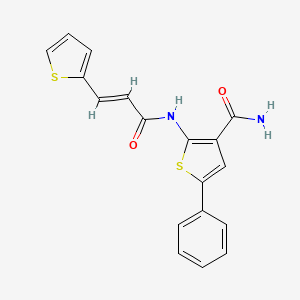
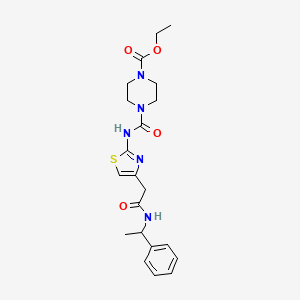
![2-Chloro-N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-N-methylacetamide](/img/structure/B2467769.png)
